molecular formula C20H17F3N2O3S B2434069 2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 301176-44-3

2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B2434069
CAS No.: 301176-44-3
M. Wt: 422.42
InChI Key: QRZAYEYUWTVDGP-UHFFFAOYSA-N
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Description

2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a methoxyphenoxy group, a trifluoromethylphenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and various aryl iodides .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions include phenol derivatives, methyl-substituted compounds, and various substituted thiazoles .

Scientific Research Applications

2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the thiazole ring contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRICHLOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE
  • 2-(2-METHOXYPHENOXY)-N-(5-{[3-(METHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE
  • 2-(2-METHOXYPHENOXY)-N-(5-{[3-(FLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE

Uniqueness

The presence of the trifluoromethyl group in 2-(2-METHOXYPHENOXY)-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)ACETAMIDE imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity, making it distinct from its analogs .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3S/c1-27-16-7-2-3-8-17(16)28-12-18(26)25-19-24-11-15(29-19)10-13-5-4-6-14(9-13)20(21,22)23/h2-9,11H,10,12H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZAYEYUWTVDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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